molecular formula C13H17FN2 B5994979 N-(3-fluorophenyl)-1-azabicyclo[2.2.2]octan-3-amine

N-(3-fluorophenyl)-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B5994979
M. Wt: 220.29 g/mol
InChI Key: AQAUMDKLWYDQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-1-azabicyclo[222]octan-3-amine is a bicyclic amine compound that features a fluorophenyl group attached to a 1-azabicyclo[222]octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-1-azabicyclo[2.2.2]octan-3-amine typically involves the reaction of 3-fluoroaniline with 1-azabicyclo[2.2.2]octan-3-one. The reaction is usually carried out under acidic or basic conditions, depending on the desired reaction pathway. Common reagents used in the synthesis include trifluoromethanesulfonic acid (TfOH) and n-butyl lithium (n-BuLi) as catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-1-azabicyclo[2.2.2]octan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-fluorophenyl)-1-azabicyclo[2.2.2]octan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. For example, it has been shown to exhibit bronchodilator activity by selectively inhibiting muscarinic M3 receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluorophenyl)-1-azabicyclo[2.2.2]octan-3-amine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-(3-fluorophenyl)-1-azabicyclo[2.2.2]octan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2/c14-11-2-1-3-12(8-11)15-13-9-16-6-4-10(13)5-7-16/h1-3,8,10,13,15H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAUMDKLWYDQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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